molecular formula C20H23ClN2S B293160 N-(4-chlorophenyl)-N-(3-(cyclohexylimino)-4,5,6,7-tetrahydro-2-benzothien-1(3H)-ylidene)amine

N-(4-chlorophenyl)-N-(3-(cyclohexylimino)-4,5,6,7-tetrahydro-2-benzothien-1(3H)-ylidene)amine

Cat. No.: B293160
M. Wt: 358.9 g/mol
InChI Key: WWYWMPODXQMGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine typically involves the condensation of 4-chlorophenylamine with cyclohexylamine and a thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum complexes

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine
  • N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diamine

Uniqueness

N-(4-Chlorophenyl)-N’-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C20H23ClN2S

Molecular Weight

358.9 g/mol

IUPAC Name

1-N-(4-chlorophenyl)-3-N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1,3-diimine

InChI

InChI=1S/C20H23ClN2S/c21-14-10-12-16(13-11-14)23-20-18-9-5-4-8-17(18)19(24-20)22-15-6-2-1-3-7-15/h10-13,15H,1-9H2

InChI Key

WWYWMPODXQMGND-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Canonical SMILES

C1CCC(CC1)N=C2C3=C(CCCC3)C(=NC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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